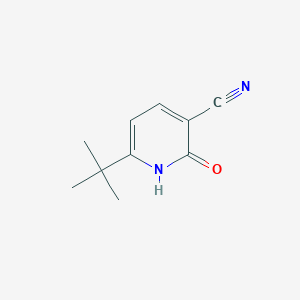

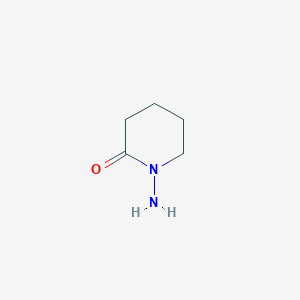

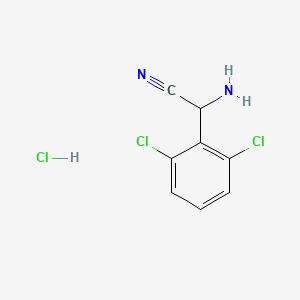

6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, leading to Schiff base compounds characterized by spectroscopic methods . Another synthesis route includes the oxidative cyclization of a pyridine derivative through cobalt(II) coordination, yielding a planar molecule with potential for supramolecular associations .

Molecular Structure Analysis

X-ray diffraction analysis has been used to determine the planar structure of a benzoxazole-pyridine compound with stabilizing N→O interactions . Similarly, the crystal and molecular structure of a thieno[2,3-c]pyridine derivative is stabilized by intramolecular hydrogen bonds, as revealed by X-ray crystallography . Ab initio calculations support these findings and provide insights into the stability of various conformers .

Chemical Reactions Analysis

The reactivity of tert-butyl dihydropyridine derivatives includes Diels-Alder reactions leading to new heterocycles upon hydrolysis . Organocatalyzed synthesis has been disclosed for a pyrano[2,3-c]pyrrole derivative, indicating the versatility of these compounds in chemical transformations . Additionally, reactions with carbonyl compounds have been studied, yielding various substituted pyrimido[4',5':3,4]pyrazolo[5,1-c][1,2,4]triazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by spectroscopic methods such as FTIR, NMR, and mass spectrometry . The molecular packing in crystals is influenced by strong hydrogen bonds, as seen in the case of a hydroxylated piperidine derivative . Thermal analyses and DFT calculations provide further information on the stability and intramolecular interactions of these compounds .

Wissenschaftliche Forschungsanwendungen

Application

“6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” and its related compounds have been studied for their antiproliferative activity . These compounds have shown potential in inhibiting the growth of various cancer cell lines, including leukemia, brain cancer, prostate cancer, and breast cancer .

Method of Application

The compounds were synthesized via reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with H2O in acidic solution . The activity of the molecules was influenced by substituents in the pyridine ring 5- and 6-positions .

Results

The research showed that 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3,4-dicarbonitrile and 2-oxo-6-tert-butyl-1,2,5,6,7,8-hexahydroquinoline-3,4-dicarbonitrile slightly inhibited the growth of leukemia (with a tendency to a greater degree for K-562 and SR), brain cancer (with a tendency to a greater degree for SNB-75), prostate cancer (with a tendency to a greater degree of PC-3), and breast cancer cell lines (with a tendency to a greater degree for MCF-7) .

Prion Disease Therapeutics

Application

Dicyanopyridine derivatives, which include “6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile”, have been studied for their potential as prion disease therapeutics .

Method of Application

The compounds are synthesized and then tested for their ability to inhibit the formation of prions .

Results

While specific results were not provided, the research indicates that these compounds have potential in the treatment of prion diseases .

Adenosine A2B Receptor Agonists

Application

Dicyanopyridine derivatives have also been studied for their potential as adenosine A2B receptor agonists .

Method of Application

The compounds are synthesized and then tested for their ability to bind to and activate the adenosine A2B receptor .

Results

While specific results were not provided, the research indicates that these compounds have potential in this area .

Antibacterial Agents

Application

Dicyanopyridine derivatives have been studied for their potential as antibacterial agents .

Method of Application

The compounds are synthesized and then tested for their ability to inhibit the growth of bacteria .

Results

While specific results were not provided, the research indicates that these compounds have potential as antibacterial agents .

Cardiac Disease Treatment

Application

Dicyanopyridine derivatives, including “6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile”, have been studied for their potential use in the treatment and prevention of cardiac diseases .

Method of Application

The compounds are synthesized and then tested for their ability to treat and prevent cardiac diseases .

Results

While specific results were not provided, the research indicates that these compounds have potential in this area .

Hepatitis B Virus Treatment

Application

Dicyanopyridine derivatives have also been studied for their potential use in the treatment of hepatitis B virus .

Method of Application

The compounds are synthesized and then tested for their ability to treat hepatitis B virus .

Results

While specific results were not provided, the research indicates that these compounds have potential in this area .

Eigenschaften

IUPAC Name |

6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2,3)8-5-4-7(6-11)9(13)12-8/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRGMRVSJVMBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513578 | |

| Record name | 6-tert-Butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

CAS RN |

4138-19-6 | |

| Record name | 6-tert-Butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)